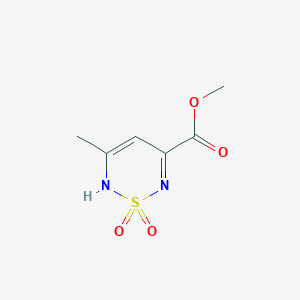
N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-benzoyl-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated to reflux for several hours. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Functionalized thiazole derivatives
Aplicaciones Científicas De Investigación
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The exact mechanism of action of N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Amino-5-benzoyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone
- N-(5-benzoyl-1,3-thiazol-2-yl)-2-methylpropanamide
- N-[5-(1-hydroxy-1-phenyl-ethyl)thiazol-2-yl]-2-methyl-propanamide
Uniqueness
N’-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13N3OS |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H13N3OS/c1-16(2)9-15-13-14-8-11(18-13)12(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
MJMCMPHWPCTTCY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11723894.png)

![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)
![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)
![(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one](/img/structure/B11723930.png)
![methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)


